1-Ethoxypyrrolidine-2,5-dione
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Overview
Description
1-Ethoxypyrrolidine-2,5-dione is a heterocyclic compound that features a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and an ethoxy group at position 1. This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their versatility in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-Ethoxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of N-hydroxysuccinimide with ethyl chloroformate under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Ethoxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethoxypyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: Lacks the ethoxy group and has different reactivity and applications.
N-Hydroxysuccinimide: Contains a hydroxyl group instead of an ethoxy group, commonly used in peptide synthesis.
Pyrrolidin-2-one: A lactam with a single carbonyl group, used in different chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
915379-04-3 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-ethoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-10-7-5(8)3-4-6(7)9/h2-4H2,1H3 |
InChI Key |
YGEQNDCBNVDBHY-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C(=O)CCC1=O |
Origin of Product |
United States |
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